Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate is an organic compound characterized by its unique structure, which includes an ester functional group, an acetyl group, and a conjugated system of double and triple bonds. This compound falls under the category of enoate esters, which are α,β-unsaturated carboxylic esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of acetylation reactions where the acetyl group is introduced using acetic anhydride or acetyl chloride under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, purification steps like distillation and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters and alcohols
Scientific Research Applications
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The conjugated system of double and triple bonds allows for electron delocalization, making the compound reactive towards nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-ethyl-4-methylhept-5-en-2-one
- Ethyl 2-acetyl-5-(dimethylamino)pentanoate
- Ethyl 2-acetyl-5-methylhex-4-en-6-ynoate
Uniqueness
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate is unique due to its specific arrangement of functional groups and the presence of both double and triple bonds in its structure.
Properties
CAS No. |
62939-66-6 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-methylhept-4-en-6-ynoate |
InChI |
InChI=1S/C12H16O3/c1-5-9(3)7-8-11(10(4)13)12(14)15-6-2/h1,7,11H,6,8H2,2-4H3 |
InChI Key |
DMLZPMROXKUYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C#C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.